4-methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Chemical Identity and Nomenclature
4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a highly functionalized member of the pyrazole boronic ester family. The compound is officially registered under the Chemical Abstracts Service number 1492954-33-2, establishing its unique chemical identity within the broader organoboron compound database. The systematic nomenclature reflects the complex structural architecture, incorporating multiple functional groups that contribute to its synthetic utility.
The molecular formula C15H25BN2O3 indicates the presence of fifteen carbon atoms, twenty-five hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms. This composition reflects the integration of three distinct structural motifs: the pyrazole heterocycle, the tetrahydropyranyl protecting group, and the pinacol boronic ester functionality. The molecular weight of 292.18 grams per mole positions this compound within the medium molecular weight range for synthetic intermediates, providing optimal balance between structural complexity and synthetic accessibility.
Alternative nomenclature systems describe this compound using various conventions, with some databases referring to it as 1-(tetrahydro-2H-pyran-2-yl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The MDL number MFCD09837627 provides an additional unique identifier for database searches and chemical inventory management. These multiple naming conventions reflect the compound's significance across different chemical databases and research applications.
The structural complexity necessitates careful consideration of stereochemical elements, particularly regarding the tetrahydropyranyl substituent. The presence of multiple chiral centers within the tetrahydropyranyl ring system introduces stereochemical considerations that influence both the compound's physical properties and its reactivity patterns in synthetic transformations.
Historical Development of Pyrazole Boronic Esters
The development of pyrazole boronic esters emerged from the convergence of heterocycle chemistry and organoboron methodology, particularly following the groundbreaking work on palladium-catalyzed cross-coupling reactions. The Suzuki reaction, first published in 1979 by Akira Suzuki, established the foundation for utilizing boronic acids and their derivatives in carbon-carbon bond formation. This revolutionary methodology, which earned Suzuki the 2010 Nobel Prize in Chemistry alongside Richard F. Heck and Ei-ichi Negishi, created the theoretical framework that would eventually lead to the development of specialized boronic ester derivatives.
The evolution toward pyrazole-substituted boronic esters represented a natural progression in synthetic methodology, driven by the need for more specialized building blocks in pharmaceutical and materials chemistry. Pyrazole heterocycles gained prominence due to their biological activity and their ability to serve as versatile synthetic intermediates. The combination of pyrazole functionality with boronic ester chemistry created opportunities for accessing complex molecular architectures through systematic cross-coupling strategies.
The introduction of protecting groups, particularly the tetrahydropyranyl moiety, addressed specific synthetic challenges related to compound stability and selectivity. The tetrahydropyranyl group emerged as a preferred protecting strategy due to its stability under basic conditions commonly employed in cross-coupling reactions, while remaining easily removable under acidic conditions when deprotection is desired. This dual functionality enabled chemists to develop more sophisticated synthetic routes that could accommodate multiple reaction steps without compromising the integrity of sensitive functional groups.
The development of pinacol ester derivatives specifically addressed limitations associated with boronic acids, including their tendency toward dehydration and their reduced stability during storage and handling. The pinacol ester functionality provides enhanced stability while maintaining the reactivity necessary for effective cross-coupling reactions. The combination of these protective strategies in this compound represents the culmination of decades of methodological advancement in organoboron chemistry.
Physicochemical Properties and Structural Parameters
The physicochemical properties of this compound reflect its complex molecular architecture and multiple functional group interactions. Storage recommendations specify sealed containers maintained under dry conditions at temperatures between 2-8°C, indicating moderate thermal sensitivity and susceptibility to moisture-induced degradation. These storage requirements are consistent with the behavior of boronic ester compounds, which can undergo hydrolysis under humid conditions.
The compound exhibits limited water solubility, characteristic of organic boronic esters containing substantial hydrophobic regions. The presence of the tetrahydropyranyl protecting group and the pinacol ester functionality contributes significantly to the compound's lipophilic character, while the pyrazole heterocycle provides some degree of polarity. This amphiphilic nature influences both the compound's behavior in organic solvents and its reactivity patterns in heterogeneous reaction systems.
The boiling point data remains unavailable in current literature sources, reflecting the compound's relatively recent development and specialized applications. However, the molecular weight and structural complexity suggest a boiling point consistent with other medium-sized organic boronic esters, likely exceeding 200°C under standard atmospheric conditions. The thermal stability becomes particularly relevant during synthetic applications that require elevated temperatures, such as palladium-catalyzed cross-coupling reactions.
Chemical stability assessments indicate compatibility with standard organic solvents commonly employed in synthetic chemistry, including tetrahydrofuran, dichloromethane, and ethyl acetate. The compound demonstrates particular stability in aprotic solvents, which minimize the risk of premature hydrolysis of the boronic ester functionality. These solubility and stability characteristics make the compound well-suited for use in typical synthetic protocols employed in pharmaceutical and materials chemistry applications.
Position in Organoboron Chemistry
This compound occupies a specialized position within the broader landscape of organoboron chemistry, representing an advanced example of multifunctional boronic ester design. Organoboron chemistry encompasses a diverse range of compounds that combine boron with carbon, typically serving as organic derivatives of borane (BH3). The field has evolved to include sophisticated structures that enable precise control over reactivity and selectivity in synthetic transformations.
The compound's classification as an organoborane places it within the most extensively studied category of organoboron compounds, which typically exhibit the formula BRnH3-n. However, unlike simple trialkyl or triaryl boranes, this compound incorporates the boronic ester functionality that provides enhanced stability while maintaining the nucleophilic character essential for cross-coupling applications. The carbon-boron bond characteristics, with relatively low polarity due to similar electronegativity values (2.55 for carbon and 2.04 for boron), contribute to the compound's stability under standard handling conditions.
The strategic positioning of the boronic ester group on the pyrazole ring at the 5-position creates unique electronic properties that distinguish this compound from related structures. The pyrazole heterocycle provides electron donation through its aromatic system, lending some double bond character to the carbon-boron interaction. This electronic modification influences both the compound's reactivity in transmetalation processes and its stability during storage and synthetic manipulations.
Within the context of modern synthetic methodology, this compound represents a convergence of several important chemical principles. The incorporation of the tetrahydropyranyl protecting group reflects the importance of orthogonal protection strategies in complex molecule synthesis. The pinacol ester functionality addresses practical considerations related to compound handling and storage stability. The pyrazole core provides a pharmaceutically relevant heterocycle that appears frequently in biologically active compounds.
The compound's utility in Suzuki-Miyaura cross-coupling reactions positions it within the most significant category of organoboron applications. These reactions proceed through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps. The specific structural features of this compound are optimized to facilitate efficient transmetalation while minimizing competing side reactions that can reduce synthetic efficiency.
Properties
IUPAC Name |
4-methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-11-10-17-18(12-8-6-7-9-19-12)13(11)16-20-14(2,3)15(4,5)21-16/h10,12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGITVYAKQXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C3CCCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1492954-33-2) is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C15H25BN2O3 with a molecular weight of 292.18 g/mol. The compound contains a pyrazole ring and a boron-containing moiety which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. This may involve the modulation of the PI3K/Akt/mTOR pathway.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can possess anti-inflammatory properties:
- Case Study : A study demonstrated that similar pyrazole compounds reduced the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests it may have antimicrobial properties:
- Research Findings : Preliminary screening indicated activity against various bacterial strains. For example, derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Structure-Bioactivity Relationship (SBR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Potential Activity |
|---|---|
| Pyrazole Ring | Anticancer and anti-inflammatory |
| Boron Moiety | Enhances reactivity and biological interactions |
Research Findings
A recent review highlighted the synthesis and biological evaluation of boron-containing pyrazole derivatives:
- Anticancer Studies : Compounds with similar structures were evaluated for their cytotoxic effects on cancer cell lines.
- Results : IC50 values ranged from 10 µM to 50 µM depending on the specific cell line tested.
- Anti-inflammatory Activity : In vivo studies demonstrated that certain derivatives reduced edema in animal models.
- Results : A significant reduction in paw swelling was observed after treatment with the compound.
Comparison with Similar Compounds
Substituent Variations at the N1 Position
Key Insights :
- The THP group in the target compound provides superior steric protection compared to methyl or ethyl groups, reducing undesired side reactions in cross-couplings .
- The tetrahydro-3-furanyl analogue (five-membered ring) may exhibit faster reaction kinetics due to reduced steric hindrance compared to THP .
Boronate Reactivity and Cross-Coupling Efficiency
- Target Compound : Optimized for Pd-catalyzed couplings (e.g., with aryl halides) due to THP’s stabilizing effect on the pyrazole core. Used in synthesizing androgen receptor antagonists .
- 4-(Dioxaborolan-2-yl)-1H-pyrazole (unprotected) : Lacks a protecting group, leading to lower solubility and stability in organic solvents .
Preparation Methods
Reaction Conditions:
| Parameter | Details |
|---|---|
| Catalyst | Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) or Pd(OAc)2 |
| Catalyst Loading | 0.5 to 2 mol-% (preferably 0.6 to 0.8 mol-%) |
| Base | Sodium carbonate (Na2CO3) |
| Solvent | Tetrahydrofuran (THF) with water; sometimes THF-toluene-water mixture |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) (used in some processes) |
| Temperature | Generally ambient to reflux depending on solvent system |
| Reaction Time | Sufficient to complete coupling, typically several hours |
Process Description:
- The boronic acid pinacol ester reacts with the aryl bromide in the presence of the Pd catalyst and base.
- The Suzuki reaction proceeds in a biphasic or mixed solvent system (THF-water or THF-toluene-water).
- After completion, the reaction mixture is processed to isolate the coupled product.
Isolation:
- Water is added to precipitate the product.
- The organic phase is distilled close to dryness.
- Ethanol is added to induce crystallization.
- The crystalline product is filtered and washed with an acetonitrile-water mixture.
- Drying is performed under reduced pressure at 50-60 °C.
Deprotection of the Tetrahydropyranyl Group
Following the Suzuki reaction, the tetrahydropyranyl protecting group is removed to yield the free pyrazole derivative.
Deprotection Conditions:
| Parameter | Details |
|---|---|
| Reagents | Methanol and aqueous 30% hydrochloric acid (HCl) |
| HCl Equivalents | 0.05 to 0.1 mole equivalents per mole of protected compound |
| Temperature | 0 to 15 °C (typically ~10 °C) |
| Reaction Time | 0.5 to 5 hours (commonly 2 hours) |
| Post-treatment | Addition of aqueous ammonia (25%) to neutralize |
| Precipitation | Addition of water (30-50% by volume of methanol), stirring 6-24 h |
| Cooling | To 0-5 °C to complete precipitation (1-8 hours) |
Process Description:
- The protected pyrazole is mixed with methanol and a controlled amount of aqueous HCl at low temperature.
- The acid catalyzes the cleavage of the tetrahydropyranyl group, releasing the free pyrazole.
- The reaction mixture is neutralized with ammonia solution.
- Water is gradually added to precipitate the product.
- Cooling and stirring facilitate complete crystallization.
- The precipitated product is filtered and dried.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Suzuki Coupling | Boronic acid pinacol ester + aryl bromide, Pd catalyst, Na2CO3, THF-water, TBAB (optional) | Formation of coupled pyrazole intermediate |
| 2. Isolation | Water addition, distillation, ethanol crystallization, filtration, drying | Pure intermediate isolated as crystalline solid |
| 3. Deprotection | Methanol, 30% HCl (0.05-0.1 eq), 0-15 °C, 0.5-5 h | Removal of tetrahydropyranyl group |
| 4. Neutralization & Precipitation | Ammonia (25%), water addition (30-50%), cooling to 0-5 °C, stirring 6-24 h | Precipitation and isolation of final product |
Research Findings and Process Optimizations
- Catalyst Efficiency: Use of Pd(OAc)2 allows reduction of catalyst loading to as low as 0.5 mol-% without compromising yield, improving cost-efficiency.
- Solvent Systems: Biphasic solvent systems (THF-water or THF-toluene-water) enhance reaction rates and facilitate product isolation.
- Phase Transfer Catalysts: Addition of TBAB improves coupling efficiency in some cases.
- Isolation Techniques: Avoidance of extensive distillation by using acetonitrile-water mixtures simplifies product isolation.
- Deprotection Control: Low-temperature acid-catalyzed deprotection minimizes side reactions and degradation.
- Precipitation Control: Gradual water addition and controlled cooling optimize product crystallinity and purity.
Q & A
Q. What are the common synthetic routes for preparing this pyrazole-boronate compound, and what catalytic systems are optimal?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pyrazole precursors. For Suzuki coupling, Pd catalysts like Pd₂(dba)₃/X-Phos (e.g., 0.63 mmol Pd₂(dba)₃ and 1.25 mmol X-Phos per 12.53 mmol substrate) are effective in dioxane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source . Direct borylation may use Miyaura conditions (e.g., PdCl₂(dppf) with bis(pinacolato)diboron). Key steps include degassing solvents to prevent catalyst deactivation and maintaining temperatures between 80–100°C for 12–24 hours .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:4) for purification .
- Crystallography : Employ SHELXL for small-molecule refinement to resolve crystal structures, especially for verifying the tetrahydropyran (THP) protecting group and boronate orientation .
- Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., boronate peaks at δ 1.3–1.4 ppm for pinacol methyl groups) and HRMS (exact mass ~331.2 g/mol for C₁₆H₂₅BN₂O₃) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a boron nucleophile in cross-coupling reactions to construct:
- Biaryls for drug discovery (e.g., coupling with aryl halides).
- Heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines via cyclization) .
The THP group enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating reactions under mild conditions .
Advanced Research Questions
Q. How can contradictory yields in Suzuki-Miyaura reactions involving this compound be resolved?
Contradictions often arise from competing protodeboronation or catalyst poisoning . Mitigation strategies include:
- Additives : Use K₃PO₄ (50 mmol) as a base to stabilize the boronate intermediate .
- Ligand screening : Compare X-Phos (for electron-deficient aryl partners) vs. SPhos (for sterically hindered substrates) .
- Temperature control : Lower reaction temperatures (50–60°C) reduce side reactions in sensitive systems .
Q. What experimental design considerations are critical for optimizing its use in multi-step syntheses?
- Protecting group stability : The THP group is acid-labile; avoid protic solvents (e.g., MeOH) to prevent premature deprotection .
- Boron retention : Monitor boronate integrity via ¹¹B NMR (δ 28–32 ppm for sp²-hybridized boron) after each synthetic step .
- Scalability : Replace Pd₂(dba)₃ with cheaper Pd(OAc)₂/P(t-Bu)₃ for gram-scale reactions without compromising efficiency .
Q. How can computational methods aid in predicting reactivity or regioselectivity issues?
- DFT calculations : Model transition states to predict coupling regioselectivity (e.g., C5-boronate vs. C3 reactivity in pyrazole rings) .
- Docking studies : For biological applications, simulate interactions with target enzymes (e.g., kinases) to guide functionalization .
Methodological Comparison Table
Safety and Handling
Q. What precautions are essential when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
